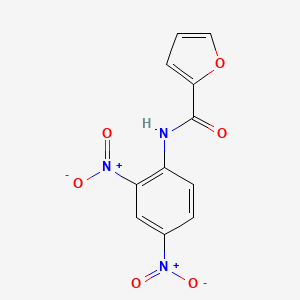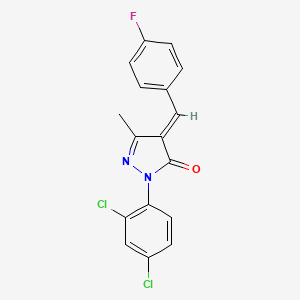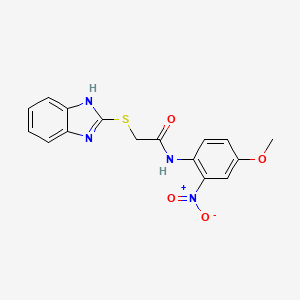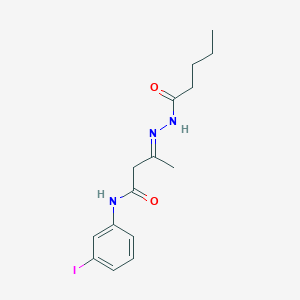![molecular formula C19H17FN4O2 B15016323 3-fluoro-N-(2-{(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]hydrazinyl}-2-oxoethyl)benzamide (non-preferred name)](/img/structure/B15016323.png)
3-fluoro-N-(2-{(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]hydrazinyl}-2-oxoethyl)benzamide (non-preferred name)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-fluoro-N-(2-{(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]hydrazinyl}-2-oxoethyl)benzamide is a synthetic organic compound that features a fluorine atom, an indole moiety, and a benzamide structure. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2-{(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]hydrazinyl}-2-oxoethyl)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Derivative: Starting with 1-methyl-1H-indole, a formylation reaction can introduce the formyl group at the 3-position.
Hydrazone Formation: The formylated indole can react with hydrazine to form the corresponding hydrazone.
Benzamide Coupling: The hydrazone can then be coupled with a 3-fluorobenzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the hydrazone linkage.
Substitution: The fluorine atom on the benzamide ring may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an amine.
科学的研究の応用
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to the presence of the indole moiety.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to known bioactive compounds.
Receptor Binding: May interact with biological receptors, influencing signaling pathways.
Medicine
Drug Development: Investigated for potential therapeutic applications, such as anticancer or antimicrobial agents.
Industry
Material Science: Possible use in the development of new materials with specific properties.
作用機序
The mechanism of action would depend on the specific biological target. Generally, the compound might:
Bind to Enzymes: Inhibit enzyme activity by binding to the active site.
Interact with Receptors: Modulate receptor activity by mimicking or blocking natural ligands.
類似化合物との比較
Similar Compounds
3-fluoro-N-(2-{(2E)-2-[(1H-indol-3-yl)methylidene]hydrazinyl}-2-oxoethyl)benzamide: Lacks the methyl group on the indole.
3-chloro-N-(2-{(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]hydrazinyl}-2-oxoethyl)benzamide: Chlorine instead of fluorine.
Uniqueness
Fluorine Atom: The presence of fluorine can significantly alter the compound’s reactivity and biological activity.
Indole Moiety: The indole structure is known for its bioactivity, making this compound a potential candidate for drug development.
特性
分子式 |
C19H17FN4O2 |
|---|---|
分子量 |
352.4 g/mol |
IUPAC名 |
3-fluoro-N-[2-[(2E)-2-[(1-methylindol-3-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C19H17FN4O2/c1-24-12-14(16-7-2-3-8-17(16)24)10-22-23-18(25)11-21-19(26)13-5-4-6-15(20)9-13/h2-10,12H,11H2,1H3,(H,21,26)(H,23,25)/b22-10+ |
InChIキー |
SSCHPVQAJCSDCM-LSHDLFTRSA-N |
異性体SMILES |
CN1C=C(C2=CC=CC=C21)/C=N/NC(=O)CNC(=O)C3=CC(=CC=C3)F |
正規SMILES |
CN1C=C(C2=CC=CC=C21)C=NNC(=O)CNC(=O)C3=CC(=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(10-oxo-9,10-dihydroanthracene-9,9-diyl)dibenzene-4,1-diyl bis[2-(3-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate]](/img/structure/B15016257.png)
![6-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B15016258.png)
![N'-[(E)-(5-Bromofuran-2-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B15016265.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide](/img/structure/B15016276.png)
![N-[(1Z)-3-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B15016281.png)
![N,N'-bis[(E)-(4-bromophenyl)methylidene]naphthalene-1,5-diamine](/img/structure/B15016282.png)
![N-({N'-[(1E)-1-(4-Methoxy-3-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B15016287.png)
![N-(4-{[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B15016288.png)
![4-bromo-2-iodo-6-[(E)-{[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B15016296.png)


![N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B15016316.png)
